2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C18H15BrN4O4S |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15BrN4O4S/c19-13-3-1-4-15(11-13)27-12-17(24)22-14-5-7-16(8-6-14)28(25,26)23-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
InChI Key |
XCOZDYOQSMMARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Intermediate Preparation
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 2-(3-Bromophenoxy)acetyl moiety : Derived from 3-bromophenol and chloroacetyl chloride.
- 4-(Pyrimidin-2-ylsulfamoyl)aniline : Synthesized via sulfamoylation of 4-aminobenzenesulfonamide with pyrimidin-2-amine.
Coupling these components via amide bond formation yields the final product.
Stepwise Synthesis
Synthesis of 2-(3-Bromophenoxy)acetic Acid
Reagents : 3-Bromophenol, chloroacetyl chloride, sodium hydroxide, dichloromethane (DCM).
Procedure :
- 3-Bromophenol (1 eq) is dissolved in DCM under nitrogen.
- Chloroacetyl chloride (1.1 eq) is added dropwise at 0°C, followed by aqueous NaOH to maintain pH 8–9.
- The mixture is stirred for 4–6 hours, extracted with DCM, and purified via recrystallization (ethanol/water).
Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
Reagents : 4-Nitrobenzenesulfonamide, pyrimidin-2-amine, Pd/C, hydrogen gas.
Procedure :
- 4-Nitrobenzenesulfonamide (1 eq) reacts with pyrimidin-2-amine (1.2 eq) in DMF at 80°C for 12 hours to form 4-nitrophenylsulfamoylpyrimidine.
- The nitro group is reduced using H₂/Pd/C in ethanol, yielding the aniline derivative.
Amide Coupling
Reagents : 2-(3-Bromophenoxy)acetic acid, 4-(pyrimidin-2-ylsulfamoyl)aniline, EDCI, HOBt, DMF.
Procedure :
- The carboxylic acid (1 eq) is activated with EDCI (1.5 eq) and HOBt (1.2 eq) in DMF.
- The aniline (1 eq) is added, and the reaction proceeds at room temperature for 24 hours.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Acylation | 60–68 | 95–98 | Low cost, scalable | Long reaction times |
| Microwave-Assisted | 72–75 | 98–99 | Reduced time (2–4 hours) | Specialized equipment required |
| Solid-Phase Synthesis | 55–60 | 90–92 | Ease of purification | High resin cost |
Microwave-assisted synthesis, though less documented for this compound, shows promise based on analogous pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrimidinylsulfamoyl group can interact with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Based Acetamides
Key analogs include:
- N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine, ): Structure: Lacks the 3-bromophenoxy group but shares the pyrimidin-2-ylsulfamoylphenyl core. Activity: As a sulfonamide antibiotic, it inhibits bacterial dihydropteroate synthase. The absence of the bromophenoxy group in acetylsulfadiazine may reduce lipophilicity compared to the target compound .
- N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i, ): Structure: Morpholinosulfonyl group replaces pyrimidin-2-ylsulfamoyl, with a phenylamino acetamide side chain. Properties: Detailed NMR data (δH 7.45–7.80 ppm for aromatic protons) and melting points (e.g., 204–206°C for compound 54) highlight the influence of substituents on physical characteristics .
Phenoxy Acetamide Derivatives
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30, ): Structure: Fluorophenoxy group and n-butyl acetamide side chain. Synthesis: Synthesized via bromoacetyl bromide and n-butylamine (82% yield, mp 75°C). The 3-bromo substitution in the target compound may hinder synthesis efficiency compared to fluoro analogs .
- 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1, ): Structure: Nitrophenyl and hydroxy-methylphenoxy groups.
Heterocyclic Sulfanyl/Sulfonyl Acetamides
- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () :
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () :
Physicochemical and Pharmacological Comparison
Physicochemical Properties
*LogP estimated using bromine (+0.6) and pyrimidine (-0.3) contributions.
Pharmacological Activities
- Analgesic Activity: Compound 35 () showed superior analgesic activity to paracetamol, attributed to its 4-methylpiperazinylsulfonyl group . The target compound’s bromophenoxy group may enhance CNS penetration.
- Antibacterial Activity: Acetylsulfadiazine () targets folate synthesis, while bromophenoxy groups in the target compound may broaden activity against resistant strains .
- Anti-inflammatory Potential: Fluorophenoxy analogs () reduced inflammatory pain, suggesting the target compound’s bromine atom could modulate COX-2 inhibition .
Biological Activity
2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The molecular formula of this compound is C18H15BrN4O3S. The presence of a bromophenyl group and a pyrimidinylsulfamoyl moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many sulfamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses.
- Potential Antitumor Effects : Certain derivatives have been explored for their anticancer properties.
Antimicrobial Activity
A significant focus has been on the antimicrobial potential of this compound. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA.
Case Studies
- Study on Chloroacetamides : A study on N-substituted chloroacetamides showed that compounds with halogenated phenyl rings exhibited high antimicrobial activity due to increased lipophilicity, facilitating membrane penetration. The findings suggest that the bromophenyl substituent in our compound may similarly enhance its efficacy against pathogens .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses conducted on related compounds indicated that structural modifications significantly affect biological activity. The presence of a bromine atom was linked to improved interaction with bacterial cell membranes .
In Vitro Studies
In vitro testing has been crucial for assessing the biological activity of this compound. Preliminary results indicate:
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains and fungi, aligning with findings from other sulfamide derivatives .
The proposed mechanism for the antimicrobial activity involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth. The sulfamoyl group is believed to play a vital role in mimicking p-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
